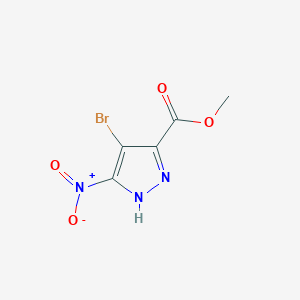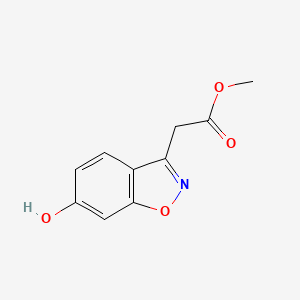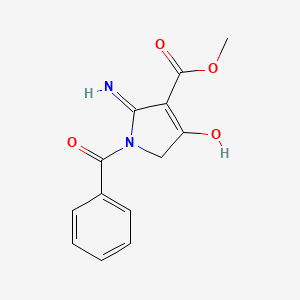
IBU-DMT-Deoxyguanosine succinic acid
Vue d'ensemble
Description
IBU-DMT-Deoxyguanosine succinic acid, also known as 2’‘-Deoxy-5’‘-O-DMT-N2-isobutyrylguanosine 3’'-O-succinate, is a nucleoside used in the synthetic preparation of DNA fragments . It can be used to create small-molecule/DNA hybrids via amide coupling . It can also be used as a solid phase support for oligonucleotide synthesis .
Molecular Structure Analysis
The molecular formula of IBU-DMT-Deoxyguanosine succinic acid is C39H41N5O10 . It contains a total of 100 bonds, including 59 non-H bonds, 28 multiple bonds, 16 rotatable bonds, 5 double bonds, and 23 aromatic bonds . It also includes 2 five-membered rings, 4 six-membered rings, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The molecular weight of IBU-DMT-Deoxyguanosine succinic acid is 739.77 . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
DNA Synthesis Efficiency
A study by Sproviero et al. (2014) explores the use of 5'-O-2,7-dimethylpixyl (DMPx) for the solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-2'-deoxyguanosine adducts. Traditional methods using 5'-O-DMT protection can be limiting due to the sensitivity of these adducts to acidic conditions. The use of 5'-O-DMPx has shown to improve DNA synthesis efficiency, particularly for DNA substrates containing 8-aryl-dG adducts (Sproviero et al., 2014).
Biodegradable Copolyesters
Ki and Park (2001) synthesized biodegradable aliphatic–aromatic random copolyesters (PBCSTs) by controlling the molar ratio of diols and diacids, including succinic acid and dimethyl terephthalate (DMT). These copolyesters demonstrated interesting degradation behaviors and improved light transparency, highlighting their potential in biodegradable material applications (Ki & Park, 2001).
Electrochemical Detection of Biomarkers
Li et al. (2007) investigated the electrochemical performance of 8-hydroxy-2'-deoxyguanosine (8-OH-dG) at a modified electrode, highlighting its potential as a biomarker for oxidative DNA damage. The study indicates the potential of using these techniques in detecting and studying DNA modifications and damage (Li et al., 2007).
Cocrystal Formation in Pharmaceuticals
Zhao, Ma, and Qiao (2022) explored the cocrystallization of Ibuprofen (IBU) with various agents, including succinic acid (SUC). The study focuses on characterizing ibuprofen cocrystals, which could have implications for drug formulation and stability (Zhao, Ma, & Qiao, 2022).
Application in Heat Shock Protein Induction
Tsuji et al. (2009) discussed the role of Dimethylthiourea (DMTU) in the induction of heat shock proteins (HSPs), which are involved in protecting against cisplatin-induced acute renal failure. This research indicates the importance of studying the interaction between various compounds and their impact on cellular stress responses (Tsuji et al., 2009).
Succinic Acid in Biotechnological Production
Ahn, Jang, and Lee (2016) reviewed metabolic engineering strategies for the bio-based production of Succinic Acid (SA), emphasizing its importance as a bio-based building block in various industries. The study showcases the development of microbial strains for SA production, highlighting its significance in biotechnology (Ahn, Jang, & Lee, 2016).
Safety and Hazards
IBU-DMT-Deoxyguanosine succinic acid is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure . It can cause skin irritation (Category 2) and serious eye irritation (Category 2) . It may also cause respiratory irritation . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .
Propriétés
IUPAC Name |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H41N5O10/c1-23(2)36(48)42-38-41-35-34(37(49)43-38)40-22-44(35)31-20-29(54-33(47)19-18-32(45)46)30(53-31)21-52-39(24-8-6-5-7-9-24,25-10-14-27(50-3)15-11-25)26-12-16-28(51-4)17-13-26/h5-17,22-23,29-31H,18-21H2,1-4H3,(H,45,46)(H2,41,42,43,48,49)/t29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFLSGUZSODAOB-OJDZSJEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IBU-DMT-Deoxyguanosine succinic acid | |
CAS RN |
74405-46-2 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-(hydrogen butanedioate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74405-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-O-(Bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-(hydrogen butanedioate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074405462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine 3'-(hydrogen butanedioate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)

![2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid](/img/structure/B1436690.png)
![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)
![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)

![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)




